

An In-depth Technical Guide to the Hazards and Toxicity of Dichloromethylbenzene

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Compound of Interest

Compound Name: Dichloromethylbenzene

Cat. No.: B165763

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Introduction

Dichloromethylbenzene, a chlorinated aromatic hydrocarbon, exists in several isomeric forms, with α,α -dichlorotoluene being a prominent example. It is a colorless to pale yellow liquid with a pungent odor, sparingly soluble in water but soluble in many organic solvents.^[1] Its primary applications are as a chemical intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.^{[1][2]} This guide provides a comprehensive overview of the known hazards and toxicological profile of **dichloromethylbenzene**, with a focus on α,α -dichlorotoluene (CAS No. 98-87-3) and its isomers, to inform risk assessment and safe handling practices in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of α,α -dichlorotoluene is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and potential for exposure.

Property	Value	Reference
Chemical Formula	C ₇ H ₆ Cl ₂	[1]
Molecular Weight	161.03 g/mol	[1]
CAS Number	98-87-3	[1]
Synonyms	Benzal chloride, Benzylidene chloride, (Dichloromethyl)benzene	[1]
Appearance	Colorless oily liquid	[1]
Odor	Pungent, aromatic	[1]
Boiling Point	205 °C (401 °F) at 760 mmHg	[1]
Melting Point	-16 °C (3.2 °F)	
Density	1.25 g/cm ³ at 20 °C	
Vapor Pressure	0.36 mmHg at 20 °C	
Solubility in Water	Insoluble	[1]
Log K _{ow} (Octanol-Water Partition Coefficient)	3.4	

Toxicological Data

The toxicity of **dichloromethylbenzene** has been evaluated through various routes of exposure. The available quantitative data are summarized in the following tables.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	3249 mg/kg	[3]
LC ₅₀	Rat	Inhalation	61 ppm (2 hours)	[4]
LC ₅₀	Mouse	Inhalation	32 ppm (2 hours)	[4]

Skin and Eye Irritation

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Irritant	[4]
Eye Irritation	Rabbit	Severe Irritant	[3]

Genotoxicity

Assay	System	Result	Reference
Ames Test (Salmonella typhimurium)	Bacterial reverse mutation assay	Positive (with metabolic activation)	[4][5][6]
DNA Damage (Comet Assay)	Mouse organs (in vivo)	Positive (liver, kidney, lung, brain, mucosa)	[7]

Hazard Identification and Toxicological Profile

Acute Effects

Acute exposure to **dichloromethylbenzene** can cause significant irritation to the skin, eyes, and respiratory tract.[1][3][4] Inhalation may lead to respiratory distress, and direct contact can result in severe eye irritation and skin inflammation.[3][4] High concentrations may also affect the central nervous system.

Chronic Effects and Organ-Specific Toxicity

Chronic exposure to **dichloromethylbenzene** has been associated with damage to the liver and kidneys.[1] Studies on structurally similar compounds, such as dichlorobenzenes, indicate that the liver is a primary target organ, with observed effects including increased liver weight and hepatocellular hypertrophy.[8]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has not classified **dichloromethylbenzene** individually. However, it is often considered in the context of

chlorinated toluenes. There is some evidence to suggest a potential for carcinogenicity, and it is listed as a suspected carcinogen in some safety data sheets.[3]

Genotoxicity

Dichloromethylbenzene has demonstrated mutagenic properties in bacterial assays, specifically the Ames test, after metabolic activation.[4] Furthermore, in vivo studies using the comet assay have shown that it can induce DNA damage in various organs in mice, indicating its genotoxic potential.[7]

Mechanism of Toxicity and Signaling Pathways

While specific signaling pathways directly modulated by **dichloromethylbenzene** have not been extensively elucidated, a plausible mechanism of toxicity can be inferred from its chemical properties and studies on related chlorinated hydrocarbons. The proposed toxicological pathway involves metabolic activation, leading to oxidative stress and subsequent cellular damage.

Metabolic Activation

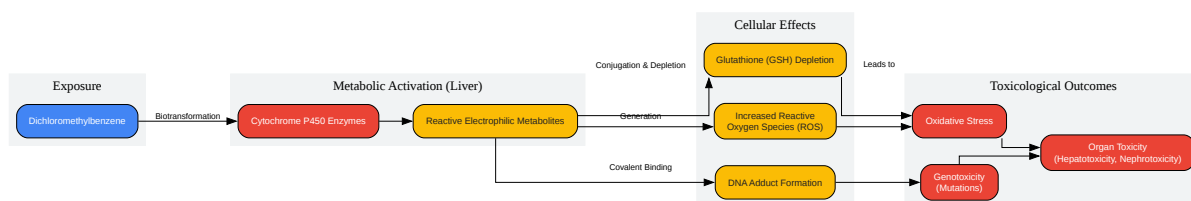
Dichloromethylbenzene is likely metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[9][10][11] This biotransformation can generate reactive electrophilic metabolites.

Oxidative Stress and Glutathione Depletion

The reactive metabolites can covalently bind to cellular macromolecules and deplete intracellular stores of glutathione (GSH), a critical antioxidant.[9][12] The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[13][14][15] Increased ROS levels can cause damage to lipids (lipid peroxidation), proteins, and DNA.[16]

Genotoxicity and DNA Adduct Formation

The electrophilic metabolites of **dichloromethylbenzene** can directly interact with DNA, forming DNA adducts.[17] These adducts can interfere with DNA replication and transcription, leading to mutations and genomic instability, which are key events in carcinogenesis.[18][19]



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Proposed toxicological pathway of **dichloromethylbenzene**.

Experimental Protocols

The following are generalized protocols for key toxicological assays based on OECD and EPA guidelines. Specific experimental details may vary based on the exact isomer and study design.

Acute Oral Toxicity (OECD 423)



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Workflow for an acute oral toxicity study.

- **Test System:** Rodents, typically rats (e.g., Sprague-Dawley or Wistar strain), are used. A single sex is used in each step.

- Procedure: A stepwise procedure is used with a starting dose of 300 mg/kg or 2000 mg/kg. The substance is administered orally by gavage.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Endpoint: The study allows for the determination of the LD₅₀ (median lethal dose) and classification of the substance's acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD 404)

- Test System: Albino rabbits are the preferred species.
- Procedure: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
- Endpoint: The study determines the potential of the substance to cause skin irritation or corrosion and the reversibility of the observed effects.

Acute Eye Irritation/Corrosion (OECD 405)

- Test System: A single albino rabbit is typically used for the initial test.
- Procedure: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.
- Endpoint: The study assesses the potential for the substance to cause eye irritation or corrosion and the reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of *Escherichia coli* (e.g., WP2 uvrA).
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium.
- **Observations:** After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- **Endpoint:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Safety Precautions and Handling

Given its toxicological profile, **dichloromethylbenzene** should be handled with appropriate engineering controls and personal protective equipment (PPE).

- **Engineering Controls:** Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment:**
 - **Eye/Face Protection:** Chemical safety goggles and/or a face shield are required.
 - **Skin Protection:** Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
 - **Respiratory Protection:** If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
- **Handling and Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **First Aid:**
 - **In case of skin contact:** Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.
- If inhaled: Move the person to fresh air.
- If swallowed: Do not induce vomiting. Seek immediate medical attention.

Conclusion

Dichloromethylbenzene presents multiple hazards, including acute toxicity, severe skin and eye irritation, and genotoxicity. The mechanism of toxicity is likely driven by metabolic activation to reactive intermediates that induce oxidative stress and damage cellular macromolecules, including DNA. Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to minimize the risk of exposure and adverse health effects. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity.

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